Cas no 35144-81-1 ((1s,3as,3bs,5ar,9ar,9bs,11as)-9a,11a-dimethyl-1,2,3,3a,3b,4,5,5a,7,8,9,9b,10,11-tetradecahydroindeno[5,4-f]chromen-1-ol)
![(1s,3as,3bs,5ar,9ar,9bs,11as)-9a,11a-dimethyl-1,2,3,3a,3b,4,5,5a,7,8,9,9b,10,11-tetradecahydroindeno[5,4-f]chromen-1-ol structure](https://it.kuujia.com/scimg/cas/35144-81-1x500.png)
35144-81-1 structure
Nome del prodotto:(1s,3as,3bs,5ar,9ar,9bs,11as)-9a,11a-dimethyl-1,2,3,3a,3b,4,5,5a,7,8,9,9b,10,11-tetradecahydroindeno[5,4-f]chromen-1-ol
(1s,3as,3bs,5ar,9ar,9bs,11as)-9a,11a-dimethyl-1,2,3,3a,3b,4,5,5a,7,8,9,9b,10,11-tetradecahydroindeno[5,4-f]chromen-1-ol Proprietà chimiche e fisiche
Nomi e identificatori
-
- (1s,3as,3bs,5ar,9ar,9bs,11as)-9a,11a-dimethyl-1,2,3,3a,3b,4,5,5a,7,8,9,9b,10,11-tetradecahydroindeno[5,4-f]chromen-1-ol
- NSC70603
- KST-1A4107
- AR-1A7243
- (8r,9s,10r,13s,14s,17s)-10,13-dimethyl-1,4',5',6,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-pyran]-3,6'(2h,3'h)-dione
- AC1L5IGK
- CTK4G4227
- AG-K-31890
- NSC70603; KST-1A4107; AR-1A7243; (8r,9s,10r,13s,14s,17s)-10,13-dimethyl-1,4',5',6,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-pyran]-3,6'(2h,3'h)-dione; 30035-13-3; AC1L5IGK; CTK4G4227; AG-K-31890;
- (1S,2R,7R,10S,11S,14S,15S)-2,15-dimethyl-6-oxatetracyclo[8.7.0.0,.0,heptadecan-14-ol
- NSC 56249
- NSC56249
- (4ar,4bs,6as,7s,9as,9bs,11ar)-4a,6a-dimethylhexadecahydroindeno[5,4-f]chromen-7-ol
- 4a,6a-Dimethylhexadecahydroindeno(5,4-f)chromen-7-ol
- 35144-81-1
- NSC-56249
-
- Inchi: InChI=1S/C18H30O2/c1-17-10-8-14-12(13(17)5-6-15(17)19)4-7-16-18(14,2)9-3-11-20-16/h12-16,19H,3-11H2,1-2H3/t12-,13-,14-,15-,16+,17-,18+/m0/s1
- Chiave InChI: JMNISNRAJNKYBE-KTSXYBPLSA-N
- Sorrisi: CC12CCC3C(C1CCC2O)CCC4C3(CCCO4)C
Proprietà calcolate
- Massa esatta: 278.2247
- Massa monoisotopica: 278.224580195g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 20
- Conta legami ruotabili: 0
- Complessità: 395
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 7
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.7
- Superficie polare topologica: 29.5Ų
Proprietà sperimentali
- PSA: 29.46
- LogP: 3.76890
(1s,3as,3bs,5ar,9ar,9bs,11as)-9a,11a-dimethyl-1,2,3,3a,3b,4,5,5a,7,8,9,9b,10,11-tetradecahydroindeno[5,4-f]chromen-1-ol Letteratura correlata
-
1. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
35144-81-1 ((1s,3as,3bs,5ar,9ar,9bs,11as)-9a,11a-dimethyl-1,2,3,3a,3b,4,5,5a,7,8,9,9b,10,11-tetradecahydroindeno[5,4-f]chromen-1-ol) Prodotti correlati
- 32203-24-0(ethyl 2-amino-5-nitrobenzoate)
- 5331-32-8(Bicyclo[2.2.1]heptane,2-methoxy-1,7,7-trimethyl-, (1R,2R,4R)-rel-)
- 32791-84-7(Panaxatriol)
- 19666-76-3(Panaxadiol)
- 796880-11-0(4-5-(4-bromophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl-4-oxobutanoic acid)
- 2034579-90-1(2-hydroxy-2-phenyl-1-[3-(pyrazin-2-yloxy)piperidin-1-yl]ethan-1-one)
- 796050-78-7(Benzamide, N-methyl-4-phenoxy-N-(phenylmethyl)-)
- 24033-90-7(2H-1,4-Benzothiazine,3,4-dihydro-3-phenyl-)
- 2248175-86-0(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanoate)
- 2228410-34-0(1-2-(3-ethylthiophen-2-yl)propan-2-ylcyclopropan-1-amine)
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
